molecular formula C19H23NOS2 B4987272 2-[(3,5-dimethylbenzyl)thio]-N-[2-(phenylthio)ethyl]acetamide

2-[(3,5-dimethylbenzyl)thio]-N-[2-(phenylthio)ethyl]acetamide

Cat. No. B4987272
M. Wt: 345.5 g/mol
InChI Key: QEEQRKOIALFJQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(3,5-dimethylbenzyl)thio]-N-[2-(phenylthio)ethyl]acetamide, also known as DMTBETA, is a chemical compound that has been widely used in scientific research. It is a thioamide derivative that has been synthesized using various methods.

Mechanism of Action

The mechanism of action of 2-[(3,5-dimethylbenzyl)thio]-N-[2-(phenylthio)ethyl]acetamide is not fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), that are involved in the inflammatory response. It may also act by modulating the activity of certain neurotransmitters in the brain.
Biochemical and Physiological Effects:
2-[(3,5-dimethylbenzyl)thio]-N-[2-(phenylthio)ethyl]acetamide has been found to have several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α), in animal models of inflammation. It has also been found to reduce the expression of COX-2 and inducible nitric oxide synthase (iNOS), which are involved in the inflammatory response. In addition, 2-[(3,5-dimethylbenzyl)thio]-N-[2-(phenylthio)ethyl]acetamide has been shown to increase the levels of certain antioxidants, such as glutathione, in the brain.

Advantages and Limitations for Lab Experiments

One advantage of using 2-[(3,5-dimethylbenzyl)thio]-N-[2-(phenylthio)ethyl]acetamide in lab experiments is its relatively low toxicity. It has been shown to have a low LD50 in animal studies, indicating that it is relatively safe to use. Another advantage is its wide range of potential applications, including in the treatment of pain, inflammation, and neurological disorders.
One limitation of using 2-[(3,5-dimethylbenzyl)thio]-N-[2-(phenylthio)ethyl]acetamide in lab experiments is its limited solubility in water. This can make it difficult to administer in certain experimental settings. Another limitation is its relatively high cost, which may limit its use in certain research settings.

Future Directions

There are several potential future directions for research on 2-[(3,5-dimethylbenzyl)thio]-N-[2-(phenylthio)ethyl]acetamide. One area of interest is its potential use as a treatment for neurological disorders such as epilepsy and Parkinson's disease. Another area of interest is its potential use in the treatment of pain and inflammation. Further research is also needed to fully understand the mechanism of action of 2-[(3,5-dimethylbenzyl)thio]-N-[2-(phenylthio)ethyl]acetamide and its potential side effects.
In conclusion, 2-[(3,5-dimethylbenzyl)thio]-N-[2-(phenylthio)ethyl]acetamide is a thioamide derivative that has been widely used in scientific research. It has anti-inflammatory, analgesic, anticonvulsant, and neuroprotective properties, making it a potential treatment for a wide range of conditions. While it has several advantages, including its low toxicity and wide range of potential applications, it also has limitations, including its limited solubility and high cost. Further research is needed to fully understand its mechanism of action and potential side effects.

Synthesis Methods

2-[(3,5-dimethylbenzyl)thio]-N-[2-(phenylthio)ethyl]acetamide can be synthesized using different methods. One common method involves the reaction of 2-acetylthiophene with 3,5-dimethylbenzyl chloride in the presence of a base such as sodium hydroxide. The resulting intermediate is then reacted with phenylthioethylamine to form 2-[(3,5-dimethylbenzyl)thio]-N-[2-(phenylthio)ethyl]acetamide. Other methods involve the use of different starting materials and reaction conditions.

Scientific Research Applications

2-[(3,5-dimethylbenzyl)thio]-N-[2-(phenylthio)ethyl]acetamide has been used in various scientific research studies. It has been shown to have anti-inflammatory and analgesic properties, making it useful in the treatment of pain and inflammation. It has also been found to have anticonvulsant and neuroprotective effects, making it a potential treatment for neurological disorders such as epilepsy and Parkinson's disease.

properties

IUPAC Name

2-[(3,5-dimethylphenyl)methylsulfanyl]-N-(2-phenylsulfanylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NOS2/c1-15-10-16(2)12-17(11-15)13-22-14-19(21)20-8-9-23-18-6-4-3-5-7-18/h3-7,10-12H,8-9,13-14H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEEQRKOIALFJQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)CSCC(=O)NCCSC2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(3,5-dimethylbenzyl)thio]-N-[2-(phenylthio)ethyl]acetamide

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